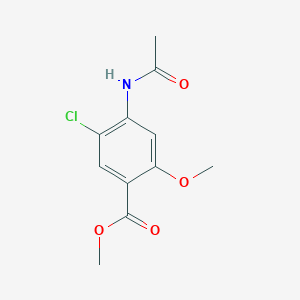

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEXNQRVYGYGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057740 | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-31-6 | |

| Record name | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7Z5O4UXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis pathway for Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the synthesis of Metoclopramide and its derivatives.[1][2][3] This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Synthesis Pathway Overview

The most commonly employed and efficient synthesis of this compound involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. This reaction is typically carried out using N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent, such as N,N-dimethylformamide (DMF).[1][4][5] This method is favored for its high yield and purity of the final product.

The overall reaction can be summarized as follows:

Starting Material: Methyl 4-acetamido-2-methoxybenzoate Reagent: N-chlorosuccinimide (NCS) Solvent: N,N-dimethylformamide (DMF) Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | [4][5][6] |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | [4][5][6] |

| Solvent | N,N-dimethylformamide (DMF) | [4][5][6] |

| Reaction Temperature | 40°C followed by 65°C | [4][5][6] |

| Reaction Time | 5 hours at 40°C, 4 hours at 65°C | [4][5][6] |

| Molar Yield | 88.6% - 90.3% | [4][5] |

| Product Purity (HPLC) | ≥ 99.8% | [4][5] |

| Product Appearance | White to light beige crystalline powder | [1][6] |

| Molecular Formula | C11H12ClNO4 | [1][4] |

| Molecular Weight | 257.67 g/mol | [1][4] |

| Melting Point | 153-156°C | [1] |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[4][5][6]

Materials and Equipment:

-

1L reaction flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Cooling bath (ice-salt or other)

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

-

Methyl 4-acetamido-2-methoxybenzoate (50g)

-

N-chlorosuccinimide (NCS) (50g)

-

N,N-dimethylformamide (DMF) (136g)

-

Deionized water (100g)

Procedure:

-

Reaction Setup: In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF).

-

Dissolution of Starting Material: Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.

-

Addition of Chlorinating Agent: To the resulting solution, add 50g of N-chlorosuccinimide (NCS).

-

Initial Reaction Phase: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours with continuous stirring.

-

Second Reaction Phase: Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

-

Crystallization: After the reaction is complete, cool the mixture to 0°C and allow it to crystallize for 8 hours.

-

Isolation of Crude Product: Filter the mixture to collect the crude wet product of this compound. The DMF mother liquor can be reserved.

-

Purification: Add 100g of deionized water to the crude product. Heat the suspension to 50°C and maintain for 4 hours.

-

Final Filtration and Drying: Cool the mixture to 5°C and filter to collect the purified product. Dry the solid to obtain the final white crystalline product of this compound.

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical structures and the workflow of the synthesis process.

Caption: Synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

"Methyl 4-acetamido-5-chloro-2-methoxybenzoate" physical and chemical properties

An In-depth Technical Guide to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Introduction

This compound, with CAS Number 4093-31-6, is a key chemical intermediate in the pharmaceutical industry.[1] It is primarily recognized as a biotransformed metabolite of Metoclopramide, a widely used dopamine D2 receptor antagonist and antiemetic agent.[1][2][3] This compound also serves as an important reference standard, specifically Metoclopramide EP Impurity B and Metoclopramide USP Related Compound B, for quality control and impurity profiling in drug manufacturing.[1] Its chemical structure, featuring an acetamido, a chloro, and a methoxy group on a benzoate core, imparts specific reactivity that is leveraged in various synthetic applications.[1]

Chemical and Physical Properties

The compound is a white to light beige fine crystalline powder.[1][2] It is stable under normal storage conditions.[3][4]

General and Computed Properties

| Property | Value | Source |

| CAS Number | 4093-31-6 | [1][5] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][5][6] |

| Molecular Weight | 257.67 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2'-chloro-5'-methoxy-4'-(methoxycarbonyl)acetanilide; 4-acetylamino-5-chloro-2-methoxy-benzoic acid methyl ester; Metoclopramide Related Compound B | [1][3][6] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | [5] |

| InChI Key | OUEXNQRVYGYGIK-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 64.6 Ų | [5] |

| Complexity | 297 | [5] |

| LogP | 2.16660 | [6] |

Physical Properties

| Property | Value | Source |

| Appearance | White to light beige fine crystalline powder | [1][2] |

| Melting Point | 153-156 °C | [1][3][6] |

| Boiling Point | 440.2 °C at 760 mmHg | [3][4][6] |

| Density | 1.312 g/cm³ | [3][4][6] |

| Flash Point | 220 °C | [3][4][6] |

| Refractive Index | 1.564 | [3][4][6] |

| Solubility | Water: ~1.14 g/L at 25°C; Slightly soluble in DMSO and methanol | [1] |

Spectral Data

Comprehensive spectral information, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, is available for this compound in various chemical databases.[5][7] Researchers are advised to consult these resources for detailed spectral charts.

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing the title compound is through the chlorination of its precursor, methyl 4-acetamido-2-methoxybenzoate.[1][8]

Materials and Reagents:

-

Methyl 4-acetamido-2-methoxybenzoate

-

Deionized water

-

Reaction Setup: In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF).

-

Dissolution: Add 50g of methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.

-

Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution.

-

Reaction (Step 1): Slowly heat the mixture to 40 °C and maintain this temperature for 5 hours.

-

Reaction (Step 2): Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.

-

Crystallization: Upon completion, cool the reaction mixture to 0 °C and allow it to crystallize for 8 hours. This will yield the crude product.

-

Purification:

-

Filter the crude product, recovering the DMF mother liquor.

-

Dissolve the crude solid in 100g of deionized water.

-

Heat the aqueous solution to 50 °C and hold for 4 hours.

-

Cool the solution to 5 °C to recrystallize the product.

-

-

Drying: Filter the purified solid and dry it to obtain the final product.

This protocol has been reported to produce a high molar yield (90.3%) with a purity of ≥99.8% as determined by HPLC.[2][9]

Caption: Synthesis workflow from starting materials to final product.

Relationship and Application

This compound holds a significant position in the context of the drug Metoclopramide. It is not only a known metabolite but also a crucial impurity that must be monitored during drug production. Its synthesis is therefore important for generating analytical standards.

Caption: Role as a metabolite, synthetic product, and impurity standard.

Safety and Handling

The compound is classified as harmful and requires careful handling.

GHS Hazard Information

| Identifier | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3][5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501 | [3][5] |

Handling Recommendations: When handling this chemical, appropriate personal protective equipment (PPE) should be used, including a dust mask (e.g., type N95), eye shields, and gloves.[1] Work should be conducted in a cool, dry, and well-ventilated area, and the substance should be stored in a tightly closed container away from incompatible substances.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4093-31-6 [chemicalbook.com]

- 3. This compound CAS 4093-31-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound(4093-31-6)IR [m.chemicalbook.com]

- 8. CN105523952A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

CAS Number: 4093-31-6

This technical guide provides a comprehensive overview of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder.[1][2] It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including Metoclopramide and Mosapride.[1][3] It is also known as a biotransformed metabolite of Metoclopramide.[2][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][4] |

| Molecular Weight | 257.67 g/mol | [1][4] |

| Melting Point | 153-156 °C | [1][6][7] |

| Boiling Point | 440.2 °C at 760 mmHg | [4][7] |

| Density | 1.312 g/cm³ | [4][7] |

| Appearance | White to light beige fine crystalline powder | [1][2][4] |

| Solubility | Slightly soluble in DMSO and methanol. Water solubility is approximately 1.14 g/L at 25°C. | [1] |

| Flash Point | 220 °C | [4][7] |

| Refractive Index | 1.564 | [4][7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [7] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. While experimental spectra are proprietary, predicted data and references to available spectra are provided below.

Table 2: Spectroscopic Data for this compound

| Technique | Data/Reference |

| ¹H NMR | Predicted spectra are available.[7] |

| ¹³C NMR | Predicted spectra are available.[1][7] |

| Mass Spectrometry | Mass spectra are available for viewing on PubChem.[1] |

| Infrared (IR) Spectroscopy | IR spectra are available for viewing on PubChem.[1] |

Note: For definitive structural elucidation, it is recommended to acquire experimental spectroscopic data.

Synthesis

The most commonly cited synthesis of this compound involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure found in the literature.[6][8]

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

N-chlorosuccinimide (NCS)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a suitable reaction flask, dissolve Methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

-

Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

-

After the reaction is complete, cool the mixture to 0°C to induce crystallization.

-

Filter the crude product and recover the DMF mother liquor.

-

For purification, dissolve the crude product in deionized water at 50°C.

-

Maintain the temperature for 4 hours, then cool to 5°C to allow for recrystallization.

-

Filter the purified product and dry to obtain this compound as a white crystalline solid.

A reported molar yield for this process is 90.3% with an HPLC purity of ≥99.8%.[6][8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Role and Applications

The primary significance of this compound in the pharmaceutical industry is as a key intermediate and a metabolite.

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of prokinetic agents such as Metoclopramide and Mosapride.[1][3]

-

Metabolite: This compound is a known biotransformed metabolite of Metoclopramide, a dopamine D2 receptor antagonist.[2][4][5] As such, it is used as a reference standard in impurity profiling and quality control during the manufacturing of Metoclopramide-based drugs.[1]

Currently, there is no significant evidence to suggest that this compound has direct biological activity or modulates specific signaling pathways. Its role appears to be confined to that of a precursor in drug synthesis and a product of drug metabolism.

Logical Relationship Diagram

References

- 1. This compound | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS#:171826-80-5 | methyl 5-chloro-2-hydroxy-4-methoxybenzoate | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 4093-31-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

"Methyl 4-acetamido-5-chloro-2-methoxybenzoate" molecular structure and weight

An In-depth Technical Guide to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This document provides a detailed overview of this compound, a significant compound in pharmaceutical synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₁₁H₁₂ClNO₄.[1][2] Its structure consists of a central benzene ring substituted with a methyl ester group, a methoxy group, an acetamido group, and a chlorine atom. The IUPAC name for this compound is this compound.[3] It is also known by various synonyms, including Methyl 4-acetamido-5-chloro-o-anisate and Metoclopramide Related Compound B.[3][4] The compound appears as a white to light beige fine crystalline powder.[4]

The molecular weight of this compound is 257.67 g/mol .[1][4][5] This and other key quantitative data are summarized in the table below for ease of reference.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][2][5] |

| Molecular Weight | 257.67 g/mol | [1][4][5][6] |

| CAS Number | 4093-31-6 | [1][4][5] |

| Appearance | White to light beige fine crystalline powder | [4][7] |

| Melting Point | 153-156 °C | [1][4][6] |

| Boiling Point | 440.2 °C at 760 mmHg | [1] |

| Density | 1.312 g/cm³ | [1] |

| Solubility in Water | ~1.14 g/L at 25 °C | [4] |

| SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | [3] |

Applications in Drug Development

This compound serves as a crucial intermediate in the pharmaceutical industry.[4] Notably, it is recognized as a biotransformed metabolite of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic agent.[4][7] It is also utilized in the synthesis of Metoclopramide and its related compounds, playing a role in quality control and impurity profiling during manufacturing.[4]

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of this compound involves the chlorination of a precursor molecule.[4] The following protocol is based on a patented method.[8]

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

N-chlorosuccinimide (NCS)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF) as the solvent.[5][7]

-

Add 50g of methyl 4-acetamido-2-methoxybenzoate to the flask and stir until it is completely dissolved.[5][7]

-

To this solution, add 50g of N-chlorosuccinimide (NCS).[5][7]

-

Slowly heat the mixture to 40 °C and maintain this temperature for 5 hours.[5][7]

-

Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.[5][7]

-

After the reaction is complete, cool the mixture to 0 °C and allow for thermo-crystallization over 8 hours to obtain the crude product.[5][7]

-

Separate the crude product and recover the DMF mother liquor.[7]

-

Dissolve the crude product in 100g of deionized water and heat to 50 °C for 4 hours.[5][7]

-

Dry the filtered solid to yield the final white crystalline product of this compound.[5][7]

This process has been reported to achieve a molar yield of 90.3% with an HPLC purity of ≥99.8%.[5][7]

Visualized Synthesis Workflow

The synthesis protocol can be visualized as a logical workflow, as detailed in the diagram below.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 4093-31-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 99 4093-31-6 [sigmaaldrich.com]

- 7. This compound | 4093-31-6 [chemicalbook.com]

- 8. CN105523952A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is crucial for its efficient use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a logical workflow for such analyses.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₄ | N/A |

| Molecular Weight | 257.67 g/mol | N/A |

| Appearance | White to light beige fine crystalline powder | [1] |

| Melting Point | 153-156 °C | [1] |

Solubility Data

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. The following table summarizes the known solubility of this compound in different solvents. It is important to distinguish between experimentally determined and computationally predicted values.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | ~1.14 g/L | 25 | Experimental |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Qualitative |

| Methanol | Slightly Soluble | Not Specified | Qualitative |

Note: The term "slightly soluble" indicates that the solute has a low but not insignificant solubility in the solvent. For more precise applications, it is recommended to determine the quantitative solubility using the experimental protocols outlined in this guide.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research and development. The following are detailed methodologies for key experiments to quantify the solubility of a crystalline compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. The optimal equilibration time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

HPLC Method: A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used. Detection is typically performed at the wavelength of maximum absorbance for the compound. A calibration curve of known concentrations should be prepared to quantify the sample.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO) and then diluted into an aqueous buffer. This method is often used in high-throughput screening to identify compounds with potential solubility issues early in the drug discovery process.

Principle: A small volume of a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The solution is incubated for a shorter period than in equilibrium solubility measurements. The concentration of the compound remaining in the solution after precipitation is measured.

Apparatus and Reagents:

-

Multi-well plates (e.g., 96-well)

-

Plate shaker

-

Plate reader with UV-Vis or nephelometry capabilities, or an HPLC system

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Compound Addition: Add a small aliquot of the concentrated stock solution of this compound in DMSO to the wells of a multi-well plate.

-

Dilution and Incubation: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).

-

Analysis: Determine the concentration of the dissolved compound.

-

Direct UV/Vis Method: After incubation, the plate is centrifuged to pellet any precipitate. The absorbance of the supernatant is then measured in a plate reader.

-

Nephelometry: The amount of light scattered by the precipitate is measured using a nephelometer.

-

HPLC Method: Samples are filtered and then analyzed by HPLC as described in the equilibrium solubility method.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

References

Technical Guide: Physicochemical Properties of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a compound of interest in pharmaceutical research and development. The document outlines its key physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data Summary

The melting and boiling points are critical physical constants that provide insights into the purity and physical nature of a chemical compound. The data for this compound are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 153-156 °C[1][2][3][4][5] | A narrow melting point range is indicative of high purity. Other reported values include 153 °C and 154.5 °C.[6][7] |

| Boiling Point | 440.2 °C[1][2][6] | At standard atmospheric pressure (760 mmHg). A predicted value is 440.2 ± 45.0 °C.[3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (for Thiele tube method)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of thread, ensuring the sample is aligned with the thermometer bulb.

-

Place the thermometer and attached capillary tube into the Thiele tube containing heating oil, ensuring the oil level is above the side arm.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The design of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.

-

For a melting point apparatus, place the capillary tube in the designated slot.

-

-

Observation and Measurement:

-

Heat the sample rapidly at first to get an approximate melting point.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (about 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

Determination of Boiling Point (Capillary Method)

The capillary method can also be adapted for the determination of the boiling point of a liquid, particularly for small sample volumes. Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point using this method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)

Procedure:

-

Sample Preparation: Place a small amount of the substance into a small test tube.

-

Capillary Inversion: Place a capillary tube (sealed at one end) into the test tube with the open end downwards.

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Immerse the setup in a heating bath (like a Thiele tube) ensuring the sample is below the level of the heating fluid.

-

-

Heating:

-

Heat the apparatus gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance has displaced all the air.

-

-

Observation and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8] At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. labcomercial.com [labcomercial.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. Video: Boiling Points - Procedure [jove.com]

An In-depth Technical Guide to the Spectral Data of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a compound of interest in pharmaceutical research and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Overview

This compound is a substituted aromatic compound with the chemical formula C₁₁H₁₂ClNO₄ and a molecular weight of 257.67 g/mol .[1][2][3][4] Its structure consists of a benzoate core with acetamido, chloro, and methoxy substituents, making it a valuable intermediate in organic synthesis.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | Singlet | 1H | Ar-H |

| ~7.8 - 8.1 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | OCH₃ (ester) |

| ~3.8 | Singlet | 3H | OCH₃ (ether) |

| ~2.2 | Singlet | 3H | C(O)CH₃ |

| ~9.0 - 9.5 | Singlet (broad) | 1H | NH |

Note: Predicted chemical shifts based on the analysis of similar substituted benzene derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~165 | C=O (amide) |

| ~150 | Ar-C (substituted) |

| ~135 | Ar-C (substituted) |

| ~130 | Ar-C (substituted) |

| ~125 | Ar-C (substituted) |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | OCH₃ (ether) |

| ~52 | OCH₃ (ester) |

| ~25 | C(O)CH₃ |

Note: Predicted chemical shifts based on typical values for the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~3000-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1250 | Strong | C-O Stretch (Ester and Ether) |

| ~800-600 | Strong | C-Cl Stretch |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The top peak in the mass spectrum has been reported at an m/z of 222.[5]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 257/259 | ~3:1 | [M]⁺, Molecular ion |

| 226/228 | [M - OCH₃]⁺ | |

| 198/200 | [M - COOCH₃]⁺ | |

| 184/186 | [M - C₄H₅O₂]⁺ | |

| 156/158 | [M - C₄H₅O₂ - CO]⁺ | |

| 43 | High | [CH₃CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule. The presence of chlorine results in characteristic M+2 isotope peaks with an approximate ratio of 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Optimize the receiver gain and shim the magnetic field to achieve good resolution and lineshape.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A wide mass range to include the molecular ion and expected fragments (e.g., m/z 40-400).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum of the peak corresponding to the elution of this compound.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a library of mass spectra for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

"Methyl 4-acetamido-5-chloro-2-methoxybenzoate" as a metabolite of Metoclopramide

An In-depth Technical Guide to the Metabolism of Metoclopramide

To the Researcher: This technical guide addresses the metabolic pathways of the widely used gastroprokinetic and antiemetic agent, Metoclopramide. It is important to clarify at the outset that based on current scientific literature, "Methyl 4-acetamido-5-chloro-2-methoxybenzoate" is not a recognized metabolite of Metoclopramide. This compound is, however, listed as a potential impurity (Impurity B) in Metoclopramide HCl drug substance analyses.[1]

This guide will instead focus on the scientifically validated metabolic fate of Metoclopramide, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the enzymatic pathways, present available quantitative data, detail common experimental protocols, and provide visual diagrams to illustrate these complex processes.

Overview of Metoclopramide Metabolism

Metoclopramide undergoes significant hepatic metabolism, primarily through two major phases: Phase I oxidation and Phase II conjugation.[2][3][4] The variability in its first-pass metabolism is a key contributor to its wide range of oral bioavailability, reported to be between 32% and 100%.[5][6] Approximately 85% of an orally administered dose is recovered in the urine, with about 20-30% as the unchanged parent drug and the remainder as various metabolites.[3][4]

Phase I: Oxidation Pathways

The oxidative metabolism of Metoclopramide is predominantly carried out by the cytochrome P450 (CYP) enzyme system.

-

CYP2D6: This is the principal enzyme responsible for Metoclopramide's oxidation.[2][3][4][7] Its high degree of genetic polymorphism across the population can lead to significant inter-individual differences in drug clearance and is a factor in the risk of adverse effects.[4][7] Patients with poor CYP2D6 metabolizer phenotypes may have increased plasma concentrations of Metoclopramide, elevating the risk of side effects like dystonic reactions.[7]

-

Other CYPs: To a lesser extent, CYP3A4, CYP1A2, CYP2C9, and CYP2C19 also contribute to its metabolism.[2][8][9]

The main oxidative reactions include:

-

N-de-ethylation: Removal of one of the ethyl groups from the diethylaminoethyl side chain to form monodeethylmetoclopramide.[9][10]

-

N-hydroxylation: Addition of a hydroxyl group to the primary amine on the phenyl ring.[9][11]

-

Oxidative deamination: Resulting in an oxidative deaminated metabolite (M5).[12]

Phase II: Conjugation Pathways

Following Phase I oxidation, or acting directly on the parent drug, Phase II reactions increase the water solubility of the compounds to facilitate their renal excretion.[13][14]

-

Sulfation: Conjugation with a sulfate group is a major metabolic pathway.[2][3] Metoclopramide-N-4-sulfate is a major urinary metabolite.[8] This reaction is catalyzed by sulfotransferase (SULT) enzymes.[2][14]

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is another key pathway.[2][3][13] An N-O-glucuronide has been identified as a major metabolite in human urine and plasma.[8][12]

Quantitative Data on Metoclopramide Metabolism

Quantitative analysis of Metoclopramide's pharmacokinetics and metabolism provides crucial data for dosage and safety considerations. The following tables summarize key parameters found in the literature.

Table 1: Pharmacokinetic Parameters of Metoclopramide

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 32% - 100% | [5][6] |

| Elimination Half-Life | 3 - 6 hours | [2] |

| Peak Plasma Concentration (Tmax) | 1 - 2 hours (oral) | [3] |

| Volume of Distribution | ~3.5 L/kg | [3] |

| Unchanged Drug in Urine | ~20% - 30% | [4] |

| Total Radioactivity in Urine | ~85% of oral dose |[3] |

Table 2: Enzyme Kinetic Parameters for Metoclopramide Metabolism

| Enzyme | Metabolite Formed | Km (μM) | Vmax | Reference |

|---|---|---|---|---|

| CYP2D6 (Supersomes) | N-de-ethylated metoclopramide | 1.20 ± 0.29 | 6.1 ± 0.23 pmol/min/pmol CYP2D6 | [11] |

| Human Liver Microsomes (HLM) | Monodeethylmetoclopramide | 68 ± 16 | 183 ± 57 pmol/min/mg protein |[10] |

Experimental Protocols

The identification and quantification of Metoclopramide and its metabolites rely on robust analytical methodologies. Below is a representative protocol for the analysis of Metoclopramide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique.

Protocol: LC-MS/MS Analysis of Metoclopramide in Human Plasma

Objective: To quantify the concentration of Metoclopramide in human plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of a human plasma sample, add an internal standard (e.g., Prazosin or Loratadine).[15][16]

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[15][16]

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[16]

2. Chromatographic Conditions (HPLC):

-

Column: A reverse-phase C18 column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm).[15]

-

Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example is 40 mM ammonium acetate, methanol, and acetonitrile.[15] Isocratic elution is often used.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

3. Mass Spectrometric Conditions (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.

-

Monitored Ions (SIM example): Detect the protonated molecular ions [M+H]+. For Metoclopramide, this is at m/z 300. For an internal standard like Prazosin, it's m/z 384.[15]

-

Data Analysis: Quantify the peak area ratio of the analyte to the internal standard. Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples. The linear range can be validated from approximately 0.78 to 50.00 ng/mL.[15]

Visualizations of Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metoclopramide [medschool.cuanschutz.edu]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 15. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 4-acetamido-5-chloro-2-methoxybenzoate in Pharmaceutical Manufacturing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a versatile chemical intermediate, holds a significant position in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide delves into its core applications, providing detailed experimental protocols, quantitative data, and logical workflows to illuminate its importance in drug development and manufacturing. Its primary utility is as a crucial building block in the production of prokinetic and antiemetic agents, most notably Metoclopramide and as a structural analogue in the synthesis of Mosapride.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4093-31-6 | [1] |

| Molecular Formula | C11H12ClNO4 | [1] |

| Molecular Weight | 257.67 g/mol | [1] |

| Melting Point | 153-156 °C | [1] |

| Boiling Point | 440.2 °C at 760 mmHg | [2] |

| Density | 1.312 g/cm³ | [2] |

| Solubility | Water: ~1.14 g/L at 25°C; Slightly soluble in DMSO and methanol | [1] |

| Appearance | White to light beige fine crystalline powder | [1] |

Core Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several pharmaceutical compounds. Its most prominent roles are in the manufacturing of Metoclopramide and its derivatives, and it is structurally related to intermediates used in the synthesis of Mosapride, Alizapride, and Clebopride.[3]

Metoclopramide Synthesis

Metoclopramide is a widely used antiemetic and prokinetic agent.[4] The synthesis of Metoclopramide often proceeds through the hydrolysis of this compound to 4-amino-5-chloro-2-methoxybenzoic acid, followed by condensation with N,N-diethylethylenediamine.[5][6]

A common route involves the hydrolysis of the ester and amide groups of this compound.

-

Hydrolysis: 4-acetamido-5-chloro-2-methoxybenzoate is subjected to alkaline hydrolysis to yield 4-amino-5-chloro-2-methoxybenzoic acid.[6]

-

Reaction Conditions: The reaction is typically carried out in a solution of methanol and water with sodium hydroxide.[7]

-

Work-up: After refluxing for several hours, the mixture is cooled, and the pH is adjusted to 5 with hydrochloric acid to precipitate the product.[7] The resulting solid is then filtered and dried.

-

Activation: 4-amino-5-chloro-2-methoxybenzoic acid is activated, often by converting it to its acid chloride.[5]

-

Condensation: The activated acid is then condensed with N,N-diethylethylenediamine to form Metoclopramide.[5]

-

Purification: The crude product is purified by recrystallization.

A summary of the quantitative data for Metoclopramide synthesis is presented in Table 2.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Hydrolysis | This compound | NaOH, Methanol/Water | Reflux | 2-3 | 90.8 | - | [7] |

| Condensation | 4-amino-5-chloro-2-methoxybenzoic acid, N,N-diethylethylenediamine | Phosphorus trichloride | - | - | High | - | [5] |

The synthesis pathway of Metoclopramide is illustrated in the following diagram:

Mosapride Synthesis

Mosapride is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[8] While not a direct intermediate, the synthesis of Mosapride involves a structurally similar intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid. The synthesis of this key intermediate often starts from p-aminosalicylic acid, following similar steps of acetylation, ethylation, chlorination, and hydrolysis.[9][10]

-

Acetylation: p-aminosalicylic acid is acetylated using acetic anhydride.[11]

-

Ethylation: The resulting p-acetamidosalicylic acid is then ethylated using ethyl bromide in the presence of potassium carbonate and DMF.[11]

-

Chlorination: The ethylated intermediate is chlorinated using N-chlorosuccinimide (NCS) in DMF.[9]

-

Hydrolysis: The chlorinated compound is then hydrolyzed using sodium hydroxide in an ethanol-water mixture.[9]

A summary of the quantitative data for the synthesis of the key Mosapride intermediate is presented in Table 3.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Acetylation | p-aminosalicylic acid | Acetic anhydride, Water | 50-60 | 2-4 | 80.2-81.5 | - | [10][11] |

| Ethylation | p-acetamidosalicylic acid | Ethyl bromide, K2CO3, DMF | 100 | 8 | - | - | [11] |

| Chlorination | Ethyl 2-ethoxy-4-acetamidobenzoate | NCS, DMF | - | 2 | 96.3 | - | [9] |

| Hydrolysis | Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate | NaOH, Ethanol/Water | Reflux | - | 94.1 | - | [9] |

The logical relationship in the synthesis of the key intermediate for Mosapride is depicted below:

Synthesis of this compound

The primary route for synthesizing the title compound involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate.

Experimental Protocol

-

Dissolution: Methyl 4-acetamido-2-methoxybenzoate is dissolved in N,N-dimethylformamide (DMF).[12]

-

Chlorination: N-chlorosuccinimide (NCS) is added to the solution.[12]

-

Reaction: The mixture is heated, typically in a two-stage process: first at 40°C for 5 hours, then at 65°C for 4 hours.[12]

-

Crystallization and Purification: The reaction mixture is cooled to 0°C to induce crystallization. The crude product is then collected and purified by recrystallization from deionized water.[12]

Quantitative data for this synthesis is provided in Table 4.

| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Methyl 4-acetamido-2-methoxybenzoate | NCS, DMF | 40 then 65 | 9 | 90.3 | ≥99.8 (HPLC) | [12] |

The experimental workflow for the synthesis of this compound is as follows:

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly in the synthesis of Metoclopramide. Its structural similarity to key intermediates for other drugs like Mosapride further underscores its importance. The synthetic routes detailed in this guide highlight the chemical transformations that make this compound a valuable precursor for producing essential medicines. Understanding these pathways, reaction conditions, and quantitative aspects is crucial for researchers and professionals in drug development and manufacturing to optimize processes and ensure the quality and efficacy of the final pharmaceutical products.

References

- 1. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 2. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 3. AN IMPROVED METHOD FOR THE SYNTHESIS OF METOCLOPRAMIDE Research Article | Semantic Scholar [semanticscholar.org]

- 4. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]

- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

- 10. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]

- 11. Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound | 4093-31-6 [chemicalbook.com]

Methodological & Application

Synthesis of "Methyl 4-acetamido-5-chloro-2-methoxybenzoate" from methyl 4-acetamido-2-methoxybenzoate

**Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key intermediate in the manufacturing of various pharmaceuticals.[1][2] The synthesis involves the chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF).[1][3][4] This method is noted for its efficiency, high yield, and environmental friendliness by avoiding the use of chlorine gas.[4] The target compound is a white to light beige crystalline powder.[1]

Introduction

This compound is a crucial building block in organic synthesis, primarily recognized for its role as an intermediate in the synthesis of Metoclopramide and its derivatives.[1] The chlorination of the aromatic ring at the 5-position is a key step in creating the desired molecular structure for these pharmacologically active compounds. The protocol outlined below describes a robust and reproducible method for this transformation.

Reaction Scheme

The overall reaction is the electrophilic aromatic substitution (chlorination) of methyl 4-acetamido-2-methoxybenzoate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Data

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 4-acetamido-2-methoxybenzoate | 50 g | [3][5] |

| N-Chlorosuccinimide (NCS) | 50 g | [3][5] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 136 g | [3][5] |

| Reaction Conditions | ||

| Initial Temperature | 40 °C | [3][5] |

| Initial Reaction Time | 5 hours | [3][5] |

| Final Temperature | 65 °C | [3][5] |

| Final Reaction Time | 4 hours | [3][5] |

| Work-up & Purification | ||

| Crystallization Temperature | 0 °C | [3][5] |

| Crystallization Time | 8 hours | [3][5] |

| Recrystallization Solvent | Deionized Water (100 g) | [3][5] |

| Recrystallization Temperature | 50 °C for 4 hours, then 5 °C | [3][5] |

| Results | ||

| Product Yield | 52.1 g | [3][5] |

| Molar Yield | 90.3% | [3][5] |

| Purity (HPLC) | ≥ 99.8% | [3][5] |

Detailed Experimental Protocol

4.1. Materials and Equipment

-

1L three-necked round-bottom flask

-

Magnetic stirrer and heating mantle with temperature control

-

Condenser

-

Thermometer

-

Buchner funnel and vacuum flask

-

Drying oven

-

Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2)

-

N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

-

N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

-

Deionized water

4.2. Reaction Procedure

-

Set up the 1L reaction flask with a magnetic stirrer, condenser, and thermometer.

-

Add 136 g of N,N-dimethylformamide (DMF) to the flask.

-

Add 50 g of methyl 4-acetamido-2-methoxybenzoate to the solvent and stir until completely dissolved.[3]

-

To the resulting solution, add 50 g of N-chlorosuccinimide (NCS).[3][5]

-

Slowly heat the reaction mixture to 40 °C and maintain this temperature for 5 hours.[3][5]

-

After 5 hours, raise the temperature to 65 °C and continue the reaction for an additional 4 hours.[3][5]

4.3. Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C.[3][5]

-

Allow the product to crystallize at this temperature for 8 hours to obtain the crude wet product.[3][5]

-

Filter the crude product using a Buchner funnel. The DMF mother liquor can be recovered for reuse.[3][4]

-

Transfer the wet crude product to a beaker and add 100 g of deionized water.

-

Heat the suspension to 50 °C and maintain for 4 hours with stirring.[3][5]

-

Cool the mixture to 5 °C and filter the purified product.[3][5]

-

Dry the collected solid in an oven to obtain 52.1 g of white crystalline this compound.[3]

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

-

Follow standard laboratory safety procedures when handling all chemicals and equipment.

Conclusion

The described method provides an effective and high-yield synthesis of this compound. The use of NCS as a chlorinating agent offers a safer alternative to traditional methods. The protocol is suitable for researchers and professionals in drug development and organic synthesis.

References

Application Notes: Chlorination of Methyl 4-acetamido-2-methoxybenzoate using N-Chlorosuccinimide

Introduction

The chlorination of aromatic compounds is a pivotal transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of a chlorine atom can significantly alter a molecule's biological activity and pharmacokinetic properties.[1][2] N-Chlorosuccinimide (NCS) is a versatile and widely utilized reagent for such chlorinations.[1][3] Its advantages over traditional chlorinating agents like gaseous chlorine include being a stable, crystalline solid that is easier and safer to handle, and its generally milder reactivity, which is suitable for complex and sensitive molecules.[1][4]

This document provides a detailed protocol for the chlorination of methyl 4-acetamido-2-methoxybenzoate to produce methyl 4-acetamido-5-chloro-2-methoxybenzoate.[5][6] The product is a key intermediate in pharmaceutical development and is known as a biotransformed metabolite of Metoclopramide, a dopamine D2 receptor antagonist.[5][7][8] The described method is efficient, high-yielding, and minimizes the use of hazardous reagents.[4][7]

Reaction Scheme

The overall reaction involves the electrophilic aromatic substitution on the electron-rich benzene ring of methyl 4-acetamido-2-methoxybenzoate, with NCS serving as the electrophilic chlorine source.

Caption: Chemical scheme for the chlorination reaction.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the primary reactant and product is provided below.

Table 1: Properties of Reactant and Reagent

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

|---|---|---|---|---|

| Methyl 4-acetamido-2-methoxybenzoate | C₁₁H₁₃NO₄ | 223.23 | 4093-29-2 | White solid |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | White crystalline solid |

Table 2: Properties of the Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point |

|---|

| this compound | C₁₁H₁₂ClNO₄ | 257.67[6][7] | 4093-31-6[5][6] | White to light beige fine crystalline powder[5][7] | 153-156 °C[7] |

Experimental Protocol

This protocol is adapted from a documented, high-yield synthesis procedure.[4][5][6]

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

1L Reaction flask with magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Add 136 g of N,N-dimethylformamide (DMF) to a 1L reaction flask. Add 50 g of methyl 4-acetamido-2-methoxybenzoate to the solvent. Stir the mixture until the solid is completely dissolved.[5][6]

-

Reagent Addition: To the resulting solution, add 50 g of N-chlorosuccinimide (NCS).[5][6]

-

Initial Heating: Slowly heat the reaction mixture to 40 °C. Maintain this temperature and continue stirring for 5 hours.[5][6]

-

Secondary Heating: Increase the reaction temperature to 65 °C and hold for an additional 4 hours to ensure the reaction goes to completion.[5][6]

-

Crystallization: Upon completion, cool the reaction mixture to 0 °C and allow it to crystallize for 8 hours. This will precipitate the crude product.[5][6]

-

Isolation of Crude Product: Filter the mixture to obtain the crude this compound. The DMF mother liquor can be recovered and potentially reused.[5][6]

-

Purification: Transfer the crude product into 100 g of deionized water. Heat the suspension to 50 °C and maintain this temperature for 4 hours.[5][6]

-

Final Isolation: Cool the mixture to 5 °C and filter the purified solid.[5][6]

-

Drying: Dry the filtered solid to obtain the final white crystalline product.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. benchchem.com [benchchem.com]

- 4. CN105523952A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 4093-31-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

Experimental protocol for the synthesis of "Methyl 4-acetamido-5-chloro-2-methoxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key intermediate in the manufacturing of various pharmaceuticals. The described method involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). This process is efficient, yielding a high-purity product. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility.

Introduction

This compound (CAS No. 4093-31-6) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as an important intermediate in the synthesis of Metoclopramide and its related compounds.[1][2][3] The purity and yield of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust and reproducible protocol for its synthesis and purification.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 4093-31-6[4][5] |

| Molecular Formula | C11H12ClNO4[1][2][4] |

| Molecular Weight | 257.67 g/mol [1][4][5] |

| Appearance | White to light beige fine crystalline powder[1][6] |

| Melting Point | 153-156 °C[1][5] |

Experimental Protocol

This protocol details the synthesis of this compound from Methyl 4-acetamido-2-methoxybenzoate.

Materials and Reagents:

| Reagent | Quantity | Molar Mass ( g/mol ) | Moles |

| Methyl 4-acetamido-2-methoxybenzoate | 50.0 g | 209.21 | 0.239 |

| N-chlorosuccinimide (NCS) | 50.0 g | 133.53 | 0.374 |

| N,N-dimethylformamide (DMF) | 136 g | 73.09 | - |

| Deionized Water | 100 g | 18.02 | - |

Equipment:

-

1L Reaction Flask

-

Stirrer

-

Heating Mantle

-

Thermometer

-

Cooling Bath

-

Filtration Apparatus

-

Drying Oven

Procedure:

-

Reaction Setup: In a 1L reaction flask, add 136 g of N,N-dimethylformamide (DMF).

-

Dissolution: Add 50 g of Methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.[4][6]

-

Addition of Chlorinating Agent: To the resulting solution, add 50 g of N-chlorosuccinimide (NCS).[4][6]

-

Reaction - Step 1: Slowly heat the mixture to 40 °C and maintain this temperature for 5 hours with continuous stirring.[4][6]

-

Reaction - Step 2: Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.[4][6]

-

Crystallization: After the reaction is complete, cool the mixture to 0 °C and allow it to crystallize for 8 hours to obtain the crude product.[4][6]

-

Purification:

-

Drying: Dry the filtered solid to obtain the final product, a white crystalline solid.[4][6]

Results

The described protocol yields a high-quality product with the following characteristics:

| Parameter | Result |

| Product Weight | 52.1 g |

| Molar Yield | 90.3%[4][6][7] |

| HPLC Purity | ≥99.8%[4][6][7] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-chlorosuccinimide is an irritant; avoid inhalation and contact with skin.

-

N,N-dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

This protocol provides a reliable method for the synthesis of high-purity this compound, suitable for applications in pharmaceutical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS 4093-31-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 99 4093-31-6 [sigmaaldrich.com]

- 6. This compound | 4093-31-6 [chemicalbook.com]

- 7. CN105523952A - Preparation method of this compound - Google Patents [patents.google.com]

Application Notes and Protocols: Methyl 4-acetamido-5-chloro-2-methoxybenzoate as a Reference Standard in Pharmaceutical Analysis

Introduction